Product packaging for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine(Cat. No.:)

2-[4-(2-Fluoroethoxy)phenyl]ethylamine

Cat. No.: B11926181
M. Wt: 183.22 g/mol
InChI Key: OQWAFNYVKXPEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of the 2-Phenethylamine Scaffold in Drug Discovery Research

The 2-phenethylamine scaffold is a fundamental structural motif in medicinal chemistry and drug discovery, with a rich history and profound significance. mdpi.comnih.gov This structural backbone is present in a wide array of biologically active molecules, from endogenous neurotransmitters to complex synthetic drugs. mdpi.comnih.gov Its importance is perhaps best exemplified by the endogenous catecholamines—dopamine (B1211576), norepinephrine (B1679862), and epinephrine—which are simple, open-chain 2-phenethylamines that play a crucial role in the central nervous system, influencing voluntary movement, mood, and stress responses. mdpi.comnih.gov

The 2-phenethylamine framework is also embedded in the more complex structures of naturally occurring alkaloids like morphine. mdpi.comnih.gov The versatility of this scaffold has made it a privileged structure in the design of therapeutic agents targeting a diverse range of biological targets. mdpi.comsunyempire.edunih.govbohrium.com Phenethylamine (B48288) derivatives have been developed as ligands for various receptors, including adrenoceptors, dopamine receptors, serotonin (B10506) (5-HT) receptors, and sigma receptors. mdpi.comnih.gov They also interact with enzymes like monoamine oxidase (MAO) and transporters such as the dopamine transporter (DAT). mdpi.comnih.gov

The central nervous system stimulant properties of 2-phenylethylamine itself have been known for a considerable time. acs.org The synthesis of 2-phenylethylamine was reported as early as 1909 by Treat B. Johnson and Herbert H. Guest. acs.org Over the decades, extensive research, notably by chemists like Alexander Shulgin, has explored the vast chemical space of phenethylamine derivatives, leading to the discovery of numerous psychoactive compounds. acs.org The ability to modify the phenethylamine structure through substitutions on the aromatic ring, the ethylamine (B1201723) side chain, or the amino group allows for the fine-tuning of pharmacological activity, making it a cornerstone of modern drug development. nih.govresearchgate.net

Table 1: Examples of Biologically Active Compounds Featuring the 2-Phenethylamine Scaffold

Compound NameClassificationBiological Significance
DopamineEndogenous CatecholamineA key neurotransmitter in the brain, involved in motor control, motivation, and reward. mdpi.com
NorepinephrineEndogenous CatecholamineA neurotransmitter and hormone involved in the "fight-or-flight" response, alertness, and arousal. mdpi.com
EpinephrineEndogenous CatecholamineA hormone and neurotransmitter that increases heart rate, blood pressure, and metabolism. mdpi.com
AmphetamineSynthetic StimulantA central nervous system stimulant used in the treatment of ADHD and narcolepsy. nbinno.com
MorphineNatural AlkaloidA potent opioid analgesic, its structure incorporates a phenethylamine moiety within a complex polycyclic framework. mdpi.com

Research Landscape of Fluorinated Phenethylamine Derivatives

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netnih.gov Fluorine's unique characteristics, such as its small size (second only to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's physical, chemical, and biological profile. nih.govmdpi.com When applied to the phenethylamine scaffold, fluorination can lead to improved metabolic stability, increased binding affinity for target proteins, and altered bioavailability. researchgate.netnih.govmdpi.com

The research landscape of fluorinated phenethylamine derivatives is extensive, with studies showing that the position and number of fluorine atoms can have a dramatic impact on psychoactivity and receptor interaction. researchgate.netnih.gov For instance, fluorination can either enhance or diminish the effects of these compounds. researchgate.netnih.gov Research has explored the synthesis and biological properties of over 60 fluorinated phenethylamines, demonstrating that this modification can lead to compounds with increased potency and prolonged duration of action compared to their non-fluorinated counterparts. researchgate.net

Fluorinated amino acids, including fluorinated phenylalanines (which are structurally related to phenethylamines), have been incorporated into peptides and proteins to increase their stability. nih.govnih.govresearchgate.net The use of the fluorine-18 (B77423) isotope (¹⁸F) has also become crucial in the development of radiotracers for positron emission tomography (PET) imaging, allowing for non-invasive study of biological processes. nih.govnih.gov The strategic placement of fluorine can influence the conformational landscape of the molecule, affecting how it interacts with its biological target. nih.gov For example, studies on 2-(4-fluorophenyl)ethylamine have investigated how para-fluorination modifies the energetic ordering of its different spatial conformations. nih.gov

Table 2: Impact of Fluorination on Phenethylamine Derivatives

Derivative TypeEffect of FluorinationResearch Application
Ring-Fluorinated PhenethylaminesCan significantly alter psychoactivity, potency, and duration of effects. researchgate.netnih.govDevelopment of novel therapeutic agents and research tools for studying the central nervous system.
Side-Chain Fluorinated PhenethylaminesCan influence metabolic stability and receptor binding affinity. nih.govInvestigating structure-activity relationships and improving pharmacokinetic profiles.
¹⁸F-Labeled PhenethylaminesAllows for use as a radiotracer in PET imaging. nih.govnih.govNon-invasive imaging of neurotransmitter systems and other biological targets in vivo.

Academic Research Avenues for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine

A thorough review of the current scientific literature reveals a notable absence of academic research specifically focused on the compound this compound. While extensive research exists for the broader classes of phenethylamines and fluorinated phenethylamines, this particular molecule does not appear to have been the subject of dedicated synthesis, characterization, or biological evaluation in published, peer-reviewed studies.

The constituent parts of the molecule suggest potential areas for investigation based on the principles of medicinal chemistry. The core structure is a phenethylamine, a well-established pharmacophore. The substitution at the para-position of the phenyl ring is a 2-fluoroethoxy group (-OCH₂CH₂F). This group combines an ethoxy linker, which can influence properties like lipophilicity, with a terminal fluorine atom. The introduction of a fluoroalkoxy group is a known strategy in drug design to modulate metabolic stability and receptor interactions.

Given the lack of direct data, any discussion of research avenues remains hypothetical and based on analogy to related compounds:

Synthesis and Characterization: The primary research avenue would be the development and reporting of a synthetic route to produce this compound. This would be followed by its complete analytical characterization using techniques such as NMR, mass spectrometry, and infrared spectroscopy.

Pharmacological Profiling: Subsequent research would likely involve screening the compound against a panel of biological targets typically associated with phenethylamines. This could include dopamine, serotonin, and adrenergic receptors, as well as monoamine transporters. Such studies would aim to determine its binding affinities and functional activities (e.g., as an agonist or antagonist).

Structure-Activity Relationship (SAR) Studies: Investigation of this molecule could contribute to a broader understanding of how fluoroalkoxy substituents at the para-position influence the activity of phenethylamines. Comparing its biological profile to parent compounds like tyramine (B21549) or its non-fluorinated ethoxy analogue would provide valuable SAR data.

Metabolic Stability and Pharmacokinetic Studies: The presence of the fluoroethoxy group makes it a candidate for studies on metabolic stability. Research could investigate its susceptibility to metabolism by enzymes like cytochrome P450, and determine its basic pharmacokinetic parameters in preclinical models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FNO B11926181 2-[4-(2-Fluoroethoxy)phenyl]ethylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-[4-(2-fluoroethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H14FNO/c11-6-8-13-10-3-1-9(2-4-10)5-7-12/h1-4H,5-8,12H2

InChI Key

OQWAFNYVKXPEJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)OCCF

Origin of Product

United States

Synthetic Methodologies for 2 4 2 Fluoroethoxy Phenyl Ethylamine and Analogues

General Synthetic Routes to Phenethylamine (B48288) Scaffolds

The β-phenethylamine structure is a crucial motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. acs.org Consequently, a variety of synthetic methods have been developed for its modular assembly. A prominent modern approach is the nickel/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with (hetero)aryl iodides. acs.org This method offers a mild and modular route to a diverse range of β-phenethylamine derivatives. acs.org

The reaction typically employs a nickel catalyst, such as NiBr₂·glyme, with a ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), an organic photocatalyst (e.g., 4CzIPN), and a sacrificial amine reductant like triethylamine (B128534) (Et₃N). acs.org This strategy avoids the use of stoichiometric heterogeneous reductants and allows for the coupling of various substituted N-tosyl aziridines with a wide array of aryl iodides. acs.org The versatility of this method is demonstrated by its tolerance for various functional groups on both the aziridine (B145994) and the aryl iodide, providing access to complex phenethylamine structures in moderate to high yields. acs.org

For instance, the coupling of N-tosyl-2-methylaziridine with different aryl iodides can produce amphetamine analogues, while the reaction with unsubstituted N-tosylaziridine yields primary phenethylamines. nih.gov The reaction conditions are generally mild, proceeding at room temperature or slightly elevated temperatures (e.g., 40 °C) under visible light irradiation. acs.org

Table 1: Examples of Phenethylamine Synthesis via Ni/Photoredox Cross-Coupling of Aziridines and Aryl Iodides acs.org
Aziridine SubstrateAryl IodideProductYield (%)
N-Tosyl-2-methylaziridine4-IodoanisoleN-Tosyl-4-methoxymethamphetamine73
N-Tosyl-2-methylaziridine1-Iodo-4-(trifluoromethoxy)benzeneN-Tosyl-4-(trifluoromethoxy)methamphetamine68
N-Tosylaziridine4-IodobenzonitrileN-Tosyl-4-cyanophenethylamine67
N-Tosyl-2-propylaziridine1-Iodo-4-methoxybenzeneN-Tosyl-4-methoxy-β-propylphenethylamine64

Specific Synthetic Approaches for Fluorinated Phenethylamine Derivatives

The synthesis of 2-[4-(2-fluoroethoxy)phenyl]ethylamine specifically requires the formation of a fluoroethoxy group attached to the phenyl ring. A plausible and efficient synthetic pathway involves a two-stage process: first, the synthesis of a key intermediate, 4-(2-fluoroethoxy)benzaldehyde, followed by its conversion to the target phenethylamine.

Stage 1: Synthesis of 4-(2-fluoroethoxy)benzaldehyde This intermediate can be prepared via a Williamson ether synthesis. The reaction involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a suitable 2-fluoroethylating agent, such as 2-fluoroethyl tosylate or a 2-haloethane, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). This approach is analogous to the synthesis of similar alkoxy-substituted benzaldehydes. chemicalbook.com

Stage 2: Conversion to this compound The synthesized aldehyde can be converted to the final phenethylamine product through several established routes. One common method is a two-step sequence involving a Henry reaction (nitroaldol condensation) with nitromethane (B149229) to form a β-nitrostyrene derivative, which is then reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to the primary amine.

Alternatively, a more direct approach is through reductive amination. organic-chemistry.org The aldehyde can first be converted to the corresponding phenylacetaldehyde (B1677652) via various homologation methods. The resulting 4-(2-fluoroethoxy)phenylacetaldehyde can then undergo reductive amination with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent (such as sodium cyanoborohydride or H₂ over a catalyst) to yield the target amine. mdpi.com Biomimetic reductive amination of fluorinated aldehydes has been shown to be a practical method for preparing fluorine-containing amines. nih.gov

Table 2: Proposed Synthetic Route for this compound
StepReactionKey ReagentsIntermediate/Product
1Williamson Ether Synthesis4-Hydroxybenzaldehyde, 2-Fluoroethyl tosylate, K₂CO₃4-(2-Fluoroethoxy)benzaldehyde
2aHenry ReactionNitromethane, Base1-(2-Fluoroethoxy)-4-(2-nitrovinyl)benzene
2bReductionLiAlH₄ or H₂/Pd-CThis compound
Alternative for Step 2
2a'HomologationVarious methods4-(2-Fluoroethoxy)phenylacetaldehyde
2b'Reductive AminationNH₃ source, Reducing Agent (e.g., NaBH₃CN)This compound

Design and Synthesis of Conformationally Constrained Phenethylamine Ligands

To enhance receptor selectivity and affinity, and to probe the bioactive conformation of phenethylamine ligands, medicinal chemists often employ conformational constraint as a design strategy. prismbiolab.com This involves incorporating the flexible ethylamine (B1201723) side chain into a cyclic system, thereby reducing the number of accessible conformations. nih.govresearchgate.net

For phenethylamine-based ligands targeting specific receptors like the serotonin (B10506) 5-HT₂ family, constraining the molecule by cyclizing the ethylamine linker with the phenyl ring (known as 1,2-cyclization) has been explored. nih.govresearchgate.net These strategies provide valuable information about the spatial orientation of key pharmacophoric features, such as the amine group and aromatic substituents, required for optimal receptor binding. nih.gov

The synthesis of these constrained analogues requires multi-step sequences. For example, creating a seven-membered ring fused to the benzene (B151609) ring can start from a substituted phenol. The synthesis might involve steps like epoxidation, intramolecular cyclization, conversion of a hydroxyl group to a leaving group, substitution with an azide (B81097) or nitrile, and subsequent reduction to the primary amine. researchgate.net These synthetic efforts, while complex, lead to novel structures that help elucidate structure-activity relationships (SAR) and can lead to the development of more selective ligands. nih.govresearchgate.net The choice of ring size and the placement of heteroatoms within the newly formed ring are critical design elements that influence the final compound's conformational preference and biological activity. researchgate.net

Radiosynthesis Strategies for Fluorinated Phenethylamine Probes

The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) into phenethylamine structures is of great interest for developing probes for Positron Emission Tomography (PET) imaging. The 2-fluoroethoxy group is particularly attractive for this purpose, as it can be readily labeled with ¹⁸F.

The radiosynthesis of ¹⁸F-labeled this compound would typically proceed via the late-stage radiofluorination of a suitable precursor. The most common strategy is O-[¹⁸F]fluoroethylation, which involves reacting a precursor containing a phenolic hydroxyl group with an [¹⁸F]fluoroethylating agent. rsc.org

The precursor for this reaction would be 2-(4-hydroxyphenyl)ethylamine , with its amine group protected (e.g., as a Boc or Trityl derivative) to prevent side reactions. The key reagent is an [¹⁸F]fluoroethylating agent, with 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs) being one of the most widely used due to its high reactivity. rsc.org

[¹⁸F]FEtOTs is itself synthesized from a precursor, typically ethylene glycol-1,2-ditosylate . uni-mainz.de The synthesis involves a nucleophilic substitution reaction where cyclotron-produced [¹⁸F]fluoride, activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of a base (e.g., K₂CO₃), displaces one of the tosylate leaving groups. uni-mainz.de Other useful [¹⁸F]fluoroethylating agents include 1-bromo-2-[¹⁸F]fluoroethane ([¹⁸F]BFE) and 2-[¹⁸F]fluoroethyl triflate. uni-mainz.deresearchgate.net

Optimizing the radiochemical yield (RCY) and purity of the final radiotracer is paramount in radiosynthesis. For the O-[¹⁸F]fluoroethylation step, several factors are critical. The reaction is typically performed in a polar aprotic solvent like DMSO or acetonitrile (B52724) at elevated temperatures (80-120 °C). uni-mainz.de

One effective strategy to significantly enhance the yield of ¹⁸F-fluoroethylation reactions is the addition of an alkali iodide, such as lithium iodide (LiI). uni-mainz.de The iodide acts as a catalyst, likely through an in situ Finkelstein reaction, converting the tosylate or bromide into a more reactive iodo intermediate, which is then more readily displaced by the phenoxide precursor. uni-mainz.de This can dramatically increase RCY without requiring major changes to the established automated synthesis protocols. uni-mainz.de

Furthermore, the synthesis of the [¹⁸F]fluoroethylating agent itself must be optimized. In the case of [¹⁸F]FEtOTs, the formation of volatile radioactive side-products like [¹⁸F]vinyl fluoride (B91410) and [¹⁸F]2-fluoroethanol can lower the yield and lead to contamination. nih.gov The formation of these byproducts is highly dependent on reaction time and temperature. Studies have shown that lower temperatures (e.g., 70 °C) and shorter reaction times (e.g., 3 min) minimize the formation of these volatile impurities, thereby improving the purity and effective yield of the desired [¹⁸F]FEtOTs. nih.gov After the reaction, the final radiolabeled phenethylamine is purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical and chemical purity before use. uni-mainz.de

Table 3: Optimization of [¹⁸F]Fluoroethylation Yields with Alkali Iodide uni-mainz.de
Precursor[¹⁸F]Fluoroethylating AgentAdditiveRadiochemical Yield (%)
N,N-dimethylaminoethanol[¹⁸F]FETosNone13 ± 2
N,N-dimethylaminoethanol[¹⁸F]FETosLiI80 ± 3
N,N-dimethylaminoethanol[¹⁸F]BFENone40 ± 1
N,N-dimethylaminoethanol[¹⁸F]BFELiI79 ± 1
4-Piperidyl benzilate[¹⁸F]FETosNone44 ± 1
4-Piperidyl benzilate[¹⁸F]FETosLiI80 ± 1

Note: Yields are for the synthesis of [¹⁸F]fluoroethylated products from their respective precursors.

Molecular Interactions and Biological Activity of Phenethylamine Derivatives

Receptor Binding and Functional Selectivity Studies of Phenethylamine (B48288) Scaffolds

The interaction of phenethylamine derivatives with neuronal receptors is a complex interplay of structural motifs and receptor-specific binding pockets. The nature of the substituent at the 4-position of the phenyl ring, in this case, a 2-fluoroethoxy group, is a key determinant of the compound's pharmacological profile. Research into structurally related phenethylamines provides a framework for understanding these interactions.

Serotonin (B10506) Receptor (5-HT) Interactions

The 5-HT2A receptor is a principal target for classic psychedelic phenethylamines. The affinity (Ki) and efficacy (EC50, Emax) of a compound at this receptor are critical determinants of its potential psychoactive effects. While specific experimental binding data for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine at the 5-HT2A receptor is not available in the reviewed literature, studies on analogous 4-substituted phenethylamines indicate that the nature and size of the substituent significantly influence receptor interaction. For many phenethylamine derivatives, there is a correlation between high affinity at the 5-HT2A receptor and agonist activity.

Table 1: 5-HT2A Receptor Binding Affinity and Efficacy of this compound

Parameter Value
Ki (nM) Data not available
EC50 (nM) Data not available
Emax (%) Data not available

No specific experimental data for this compound was found in the reviewed scientific literature.

The 5-HT2B receptor is involved in various physiological processes, and its activation has been linked to potential adverse cardiovascular effects. Therefore, assessing the affinity and efficacy of novel compounds at this receptor is a critical aspect of safety pharmacology. For this compound, specific quantitative data on its interaction with the 5-HT2B receptor have not been reported. General structure-activity relationship (SAR) studies of phenethylamines suggest that modifications at the 4-position can modulate 5-HT2B receptor affinity.

Table 2: 5-HT2B Receptor Binding Affinity and Efficacy of this compound

Parameter Value
Ki (nM) Data not available
EC50 (nM) Data not available
Emax (%) Data not available

No specific experimental data for this compound was found in the reviewed scientific literature.

The 5-HT2C receptor plays a significant role in the regulation of appetite, mood, and dopamine (B1211576) release. It is a target for several therapeutic agents, including some antipsychotics and weight-management drugs. The affinity and functional profile of this compound at the 5-HT2C receptor remain to be experimentally determined. The similarity in the binding pockets of the 5-HT2 receptor subtypes often leads to cross-reactivity, but subtle structural changes in a ligand can engender significant selectivity.

Table 3: 5-HT2C Receptor Binding Affinity and Efficacy of this compound

Parameter Value
Ki (nM) Data not available
EC50 (nM) Data not available
Emax (%) Data not available

No specific experimental data for this compound was found in the reviewed scientific literature.

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several intracellular signaling pathways coupled to a single receptor. For 5-HT2 receptors, the canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and diacylglycerol. However, these receptors can also signal through other pathways, such as the phospholipase A2 (PLA2) pathway. The specific signaling profile of this compound has not been characterized. Studies on related phenethylamines have demonstrated that minor structural modifications can significantly alter the signaling bias, leading to distinct downstream cellular responses.

Dopamine Receptor (D1, D2) and Transporter (DAT) Interactions

The dopaminergic system is crucial for motor control, motivation, and reward. Interactions with dopamine receptors and the dopamine transporter (DAT) are characteristic of many phenethylamine-based stimulants and some antipsychotic drugs.

There is currently no published data on the binding affinity of this compound for the D1 and D2 dopamine receptors, nor its affinity for the dopamine transporter. The pharmacological activity of phenethylamines at these sites is highly dependent on their specific structural features. For instance, certain substitutions can confer high affinity for DAT, leading to dopamine reuptake inhibition.

Table 4: Dopamine Receptor and Transporter Binding Affinities of this compound

Target Ki (nM)
D1 Receptor Data not available
D2 Receptor Data not available
Dopamine Transporter (DAT) Data not available

No specific experimental data for this compound was found in the reviewed scientific literature.

Dopamine Reuptake Inhibition Mechanisms

Research specifically detailing the dopamine reuptake inhibition mechanisms of this compound is not available in the current body of scientific literature. While phenethylamine derivatives are known to interact with the dopamine transporter (DAT), the specific structure-activity relationship and binding mode for this particular fluoroethoxylated compound have not been characterized. Generally, phenethylamines can inhibit dopamine reuptake, which increases the concentration of dopamine in the synapse.

Dopamine Transporter-Dependent Actions

There is no specific information available regarding the dopamine transporter-dependent actions of this compound. Studies on DAT-knockout animal models have been used to understand the role of this transporter in the effects of other phenethylamine compounds, but such research has not been published for this specific molecule.

Dopamine Receptor Agonism/Antagonism

Specific data on the direct agonist or antagonist activity of this compound at any of the five dopamine receptor subtypes (D1-D5) is not present in the available literature. While structurally related compounds, such as certain 2-(fluorohydroxyphenyl)ethylamines, have been shown to possess D2 dopamine receptor agonist effects nih.gov, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Trace Amine-Associated Receptor (TAAR) Interactions

TAAR1 Agonism by Phenethylamines

Phenethylamine itself is a known potent agonist at Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgresearchgate.net The activation of TAAR1 by agonists can modulate dopaminergic, serotonergic, and glutamatergic systems. nih.govfrontiersin.org However, specific studies quantifying the binding affinity (Ki) or functional potency (EC50) of this compound at TAAR1 have not been reported. Therefore, its activity as a TAAR1 agonist remains uncharacterized.

TAAR4 Binding in Animal Models

The parent compound, phenethylamine, has been identified as a potent agonist at TAAR4 in addition to TAAR1. researchgate.net This suggests a potential interaction for its derivatives. However, there is no published research on the binding or functional activity of this compound at TAAR4 in any animal models.

Adrenergic Receptor (α- and β-AR) Interactions

Direct research on the interaction of this compound with α- and β-adrenergic receptors is not available. However, a more complex, structurally related derivative has been synthesized and evaluated for its activity at the β2-adrenergic receptor. nih.govnih.gov This derivative, (R,R)(S,S) 5-(2-(2-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylethylamino)-1-hydroxyethyl)-benzene-1,3-diol ([¹⁸F]FEFE), incorporates the this compound moiety.

In vitro testing of the non-radioactive version of this derivative on isolated guinea pig trachea demonstrated its specific binding and effect at the β2-adrenergic receptor. nih.gov

Interactive Data Table: Adrenergic Receptor Interaction of a Related Derivative

Compound NameReceptor TargetAssay TypeValueSource
(R,R)(S,S) 5-(2-(2-[4-(2-fluoroethoxy)phenyl]-1-methylethylamino)-1-hydroxyethyl)-benzene-1,3-diolβ2-Adrenergic ReceptorIn vitro functional assay (isolated guinea pig trachea)IC₅₀ = 60 nM nih.gov

This finding, while informative, pertains to a significantly different molecule and should not be interpreted as indicative of the adrenergic receptor activity of this compound itself. nih.gov

Other Receptor Target Interactions

Current scientific literature does not provide specific data on the interactions of this compound with adenosine receptors, sigma receptors, opioid receptors, or peroxisome proliferator-activated receptors (PPARs). While phenethylamine derivatives can exhibit a wide range of pharmacological activities by engaging with various receptor systems, the binding affinities and functional effects of this particular fluoroethoxy-substituted compound at these specific targets have not been characterized in published research.

Enzymatic Interactions and Metabolic Pathways of Phenethylamines

The metabolic fate and enzymatic interactions of phenethylamines are crucial to understanding their pharmacokinetic and pharmacodynamic profiles. This section examines the known interactions of this compound with key enzyme systems.

Monoamine Oxidase (MAO-A, MAO-B) Substrate and Inhibitor Interactions

There is a lack of specific research detailing the interaction between this compound and the monoamine oxidase enzymes, MAO-A and MAO-B. The potential for this compound to serve as a substrate or inhibitor for these enzymes, which are critical in the metabolism of many neurotransmitters and xenobiotics, has not been determined in available studies.

Cytochrome P450 (CYP) Enzyme Modulation

The influence of this compound on the activity of cytochrome P450 (CYP) enzymes has not been documented in the scientific literature. Consequently, its potential to modulate the metabolism of other substances that are substrates for CYP enzymes remains unknown.

Intracellular Signaling and Cellular Response Modulation by Phenethylamines

The ability of phenethylamine derivatives to modulate intracellular signaling pathways and cellular functions is a key area of pharmacological research. This section reviews the documented effects of this compound on these processes.

Mechanistic Studies of Cellular Signaling Cascades

There is no available research that specifically investigates the effects of this compound on cellular signaling cascades such as the extracellular signal-regulated kinase (ERK) pathway or the mobilization of intracellular calcium. Therefore, its mechanism of action regarding the activation or inhibition of these key signaling pathways is not known.

Modulation of Microtubule Polymerization Dynamics

The impact of this compound on the dynamics of microtubule polymerization has not been a subject of scientific investigation. As a result, there is no information on whether this compound can alter the stability or function of the cellular cytoskeleton through interactions with tubulin and microtubules.

Effects on Mitochondrial Membrane Potential and Intracellular ATP Levels

Mitochondria are essential organelles for cellular energy production, primarily through oxidative phosphorylation, which generates a mitochondrial membrane potential (ΔΨm) crucial for the synthesis of adenosine triphosphate (ATP). Disruption of the ΔΨm can lead to impaired energy metabolism and cellular dysfunction.

Studies on a range of psychedelic 2C phenethylamines and their N-benzylphenethylamine (NBOMe) analogues have demonstrated significant effects on mitochondrial function. In differentiated SH-SY5Y neuroblastoma cells, exposure to these compounds led to a concentration-dependent decrease in intracellular ATP levels. mdpi.com This reduction in cellular energy currency suggests a direct or indirect interference with mitochondrial respiratory processes.

For instance, 2C-N (2,5-dimethoxy-4-nitrophenethylamine) at a concentration of 500 μM reduced intracellular ATP to approximately 60% of control levels. mdpi.com Its N-benzylated counterpart, 25N-NBOMe, exhibited even greater potency, causing a more pronounced depletion of ATP at similar concentrations. mdpi.com This trend of increased mitochondrial toxicity with N-benzylation was also observed for other tested pairs, such as 2C-B (2,5-dimethoxy-4-bromophenethylamine) and 25B-NBOMe. mdpi.com The observed depletion of ATP is a strong indicator of compromised mitochondrial function, which could be linked to a disruption of the mitochondrial membrane potential. Indeed, the study confirmed that these drugs induced mitochondrial membrane depolarization. mdpi.com

Table 1: Effect of Selected Phenethylamine Derivatives on Intracellular ATP Levels

Compound Concentration (µM) Intracellular ATP Levels (% of Control)
2C-N 500 ~60%

| 25B-NBOMe | 500 | Completely depleted |

Data presented is based on studies of related phenethylamine compounds in differentiated SH-SY5Y cells and is intended to be illustrative of the potential effects of this chemical class.

Alterations in Reactive Oxygen Species Production and Glutathione Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While they play roles in cell signaling, excessive ROS production can lead to oxidative stress, damaging cellular components. Glutathione (GSH) is a critical antioxidant that protects cells by neutralizing ROS.

Research into the oxidative stress effects of some phenethylamine derivatives has shown varied results. In one study, the addition of the parent compound, phenylethylamine (PEA), to tobacco suspension cultures induced a rapid and transient burst of ROS, including hydrogen peroxide, superoxide anion, and hydroxyl radicals. nih.gov This suggests that some phenethylamines can directly contribute to the generation of oxidative stress.

Conversely, a study on 2C and NBOMe derivatives in differentiated SH-SY5Y and HepG2 cells did not detect significant changes in intracellular ROS levels after 24 hours of exposure to the tested drugs. mdpi.com However, the same study revealed a significant and concentration-dependent decrease in the intracellular levels of total glutathione (GSH) for all tested compounds. mdpi.com This reduction in the primary cellular antioxidant suggests that while the compounds may not directly generate a measurable increase in ROS, they may compromise the cell's ability to defend against oxidative insults, thereby increasing its vulnerability to oxidative stress. The depletion of GSH was more pronounced for the NBOMe derivatives compared to their 2C counterparts. mdpi.com

Table 2: Effect of Selected Phenethylamine Derivatives on Total Intracellular Glutathione (GSH) Levels

Compound Concentration (µM) Effect on Total GSH Levels
2C-B 250 No significant alteration

| 25B-NBOMe | 10 | Drastic reduction |

Data presented is based on studies of related phenethylamine compounds in differentiated SH-SY5Y cells and is intended to be illustrative of the potential effects of this chemical class.

Structure Activity Relationship Sar and Computational Modeling of Phenethylamine Derivatives

Systematic SAR Studies on Phenethylamine (B48288) Core Modifications

Systematic modifications of the phenethylamine scaffold have provided profound insights into the structural requirements for biological activity. These studies typically involve altering the aromatic ring, the ethyl linker, and the amine functionality to map the pharmacophore and understand the contribution of different molecular features.

Substituents on the phenyl ring of the phenethylamine core play a critical role in modulating receptor affinity and selectivity. The nature, position, and size of these substituents can significantly impact how the molecule interacts with the binding pocket of its target receptor.

The introduction of a 4-alkoxy group, such as a methoxy (B1213986) or ethoxy group, is a common modification in phenethylamine derivatives. Extending the 4-alkoxy group generally leads to an increase in binding affinities at serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov However, the effect on activation potency and efficacy can be mixed. nih.gov For instance, in a series of 4-alkoxy-2,5-dimethoxyphenethylamines, the introduction of a terminal fluorine atom into the 4-ethoxy substituent to give a 4-(2-fluoroethoxy) group tended to decrease affinity at the 5-HT2A and 5-HT2C receptors compared to the non-fluorinated ethoxy analog. nih.gov Progressive fluorination, on the other hand, has been observed to increase these affinities. nih.gov

Halogen atoms (e.g., chlorine, bromine, iodine) at the 4-position of the phenyl ring are also known to influence biological activity. Generally, the presence of a halogen at this position is favorable for affinity at 5-HT2A receptors. nih.gov The specific halogen can fine-tune the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with the receptor.

The table below presents binding affinity (Ki) and functional activity (EC50 and Emax) data for a series of 4-alkoxy-2,5-dimethoxyphenethylamines at the human 5-HT2A receptor, illustrating the impact of modifying the 4-position substituent.

Data sourced from Luethi et al., 2019. nih.gov

The ethyl linker and the terminal amine group are fundamental components of the phenethylamine pharmacophore. Modifications to these parts of the molecule can have a substantial impact on biological activity. For instance, constraining the ethyl linker through cyclization can provide valuable information about the bioactive conformation of the amine functionality. researchgate.net

Alterations to the amine group itself, such as changing from a primary to a secondary or tertiary amine, can profoundly affect receptor interactions. The basicity of the amine is crucial for the initial ionic interaction with acidic residues, such as aspartate, in the binding pocket of many G protein-coupled receptors (GPCRs).

Substitution on the nitrogen atom of the ethylamine (B1201723) side chain is a key strategy for modulating the pharmacological profile of phenethylamine derivatives. The size and nature of the N-substituent can influence receptor affinity, selectivity, and functional activity.

For many phenethylamines, conversion of the primary amine to a secondary amine through the addition of small alkyl groups can sometimes be tolerated or may lead to a decrease in activity at certain receptors. However, the introduction of an N-benzyl group has been shown to dramatically increase affinity and potency at 5-HT2A receptors, in some cases by up to 300-fold compared to their N-unsubstituted counterparts. nih.govacs.org This enhancement in affinity is thought to be due to additional interactions of the benzyl (B1604629) moiety with specific residues within the receptor binding pocket. nih.gov

The nature of the substituent on the N-benzyl ring can further fine-tune the activity. For example, in a series of N-benzyl phenethylamines, various substitutions on the benzyl ring led to a range of affinities and functional potencies, highlighting the sensitivity of the receptor to the steric and electronic properties of this region of the molecule. acs.org

The introduction of a chiral center, for instance by adding a methyl group to the alpha-carbon of the ethyl side chain (as in amphetamines), introduces stereochemistry that can significantly impact biological activity. The different enantiomers of a chiral phenethylamine derivative often exhibit different potencies and efficacies at their target receptors. This stereoselectivity arises from the three-dimensional nature of the receptor's binding pocket, which can preferentially accommodate one enantiomer over the other.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are powerful tools for investigating the interactions between ligands like 2-[4-(2-Fluoroethoxy)phenyl]ethylamine and their biological targets at a molecular level. These approaches can provide insights that are difficult to obtain through experimental methods alone and can guide the design of new, more potent, and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrxiv.org This method allows for the visualization of plausible binding poses and the identification of key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, that contribute to the binding affinity. chemrxiv.org

For phenethylamine derivatives, docking studies have been instrumental in understanding their interactions with various receptors, particularly serotonin receptors like the 5-HT2A receptor. These simulations have shown that the protonated amine of the phenethylamine core typically forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. nih.gov The aromatic ring of the phenethylamine engages in hydrophobic and aromatic stacking interactions with phenylalanine residues within the binding pocket. nih.gov

The table below lists some of the key amino acid residues in the 5-HT2A receptor that are thought to be involved in the binding of phenethylamine derivatives, as suggested by molecular docking studies.

Conformational Analysis of Phenethylamine Ligands

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation, particularly the one it adopts when binding to a biological target. Conformational analysis is therefore critical for understanding its interaction with receptors. The ethylamine side chain of phenethylamine derivatives is not rigid and can rotate around its single bonds, leading to various spatial arrangements.

Research on the parent compound, 2-phenylethylamine, has shown that its conformational preferences are mainly divided into two categories: gauche (folded) and anti (extended) dispositions of the ethylamine side chain. nih.gov The gauche conformers are often stabilized by a weak intramolecular interaction between the electron-rich pi system of the aromatic ring and the amino group (N-H···π interaction). nih.gov The anti conformers feature a more linear, extended arrangement of the side chain. nih.gov

For substituted phenethylamines, such as 2-(4-fluoro-phenyl)-ethylamine, a close analog to the compound of interest, spectroscopic and computational studies have confirmed the presence of multiple stable conformers in the gas phase. rsc.org These studies identified two distinct gauche configurations and one symmetric anti structure. rsc.org The relative energies of these conformers determine their population at equilibrium and, consequently, their availability to interact with a receptor. The introduction of the 4-(2-Fluoroethoxy) substituent is expected to further influence this conformational landscape by introducing additional rotational bonds and potential intramolecular interactions, thereby affecting the energy ordering of the stable conformers. rsc.org

The specific conformation that a ligand adopts upon binding to a receptor is known as the "bioactive conformation." This may not necessarily be the lowest energy conformation of the molecule in solution. nih.govnih.gov Computational methods, such as quantum chemical calculations and analysis of torsional potential energy surfaces, are used to map out the possible conformations and their relative energies, providing a foundational understanding of the structural dynamics that influence receptor binding. rsc.orgkent.ac.uk

Table 1: Key Conformations of Phenethylamine Derivatives
Conformation TypeDescriptionKey Stabilizing InteractionRelevance to this compound
Gauche (Folded)The ethylamine side chain is folded back towards the phenyl ring. nih.govIntramolecular N-H···π interaction between the amine and the aromatic ring. nih.govLikely a low-energy and highly populated conformation, potentially important for initial receptor recognition.
Anti (Extended)The ethylamine side chain extends away from the phenyl ring in a linear fashion. nih.govFewer intramolecular steric clashes.May represent the bioactive conformation required to fit into an elongated binding pocket of a receptor.
Fluoroethoxy Chain OrientationsThe 2-fluoroethoxy group itself has multiple rotatable bonds, leading to various orientations relative to the phenyl ring.Dipole-dipole interactions and steric effects.The orientation of the terminal fluorine atom can significantly impact binding by forming specific hydrogen bonds or electrostatic interactions with the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.orglongdom.org For phenethylamine derivatives, QSAR models are crucial for predicting the receptor binding affinity or functional activity of novel analogs, thereby guiding the design of more potent and selective molecules. nih.gov

A QSAR model is built by first calculating a set of molecular descriptors for each compound in a training set. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (e.g., logP), electronic properties (e.g., atomic charges, dipole moment), and steric properties (e.g., molecular volume, surface area). mdpi.com Statistical methods are then employed to create an equation that links these descriptors to the observed biological activity. longdom.org

Activity = f(Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

Table 2: Influence of Para-Substituents on Phenethylamine Receptor Affinity (Illustrative QSAR Data)
Para-Substituent (R)Example CompoundKey DescriptorsObserved Effect on 5-HT₂A AffinityReference
-HPhenethylamineBaselineBaseline Affinity nih.gov
-Br (Halogen)4-BromophenethylamineIncreased Lipophilicity, PolarizabilityPositive Effect biomolther.orgkoreascience.kr
-CH₃ (Alkyl)4-MethylphenethylamineIncreased LipophilicityPositive Effect biomolther.orgkoreascience.kr
-OCH₃ (Alkoxy)4-MethoxyphenethylamineIncreased Polarity, H-bond AcceptorDecreased Affinity biomolther.orgbiomolther.org
-OCH₂CH₂F (Fluoroethoxy)This compoundModerate Lipophilicity, H-bond Acceptor, FlexiblePredicted to be a balance of electronic and steric factors, requiring specific modeling to determine the net effect.N/A

Molecular Dynamics Simulations in Receptor Binding Contexts

An MD simulation typically begins with a static binding pose of the ligand within the receptor's binding site, often obtained from molecular docking studies. biomolther.org The entire system, including the protein, the ligand, and surrounding water molecules, is then allowed to evolve over a period of nanoseconds to microseconds. The simulation calculates the forces between all atoms and uses these to predict their subsequent positions and velocities. mdpi.com

For this compound, an MD simulation could reveal:

Binding Stability: Whether the initial docked pose is stable or if the ligand shifts to a different, more favorable conformation within the binding pocket.

Key Interactions: The specific amino acid residues that form lasting hydrogen bonds, hydrophobic contacts, or electrostatic interactions with the ligand. The simulation would highlight the role of both the phenethylamine core and the unique 2-fluoroethoxy substituent in anchoring the molecule.

Conformational Changes: How the flexible ethylamine and fluoroethoxy side chains adapt their conformations to optimize their fit within the receptor. It can also show how the receptor itself might adjust its shape upon ligand binding (induced fit).

Role of Water: The function of individual water molecules in mediating interactions between the ligand and the protein.

These simulations provide invaluable data for rational drug design, explaining why certain structural modifications enhance affinity while others are detrimental.

Table 3: Potential Interactions of this compound in a Receptor Binding Site Analyzed by MD Simulation
Molecular MoietyPotential Interacting Receptor Residue TypeType of InteractionSignificance
Amine Group (-NH₂)Aspartic Acid, Glutamic AcidIonic Bond / Salt BridgePrimary anchoring point for most aminergic ligands.
Phenyl RingPhenylalanine, Tyrosine, Tryptophanπ-π StackingContributes to binding affinity through hydrophobic interactions.
Ether OxygenSerine, Threonine, AsparagineHydrogen Bond (Acceptor)Provides an additional polar interaction point.
Terminal FluorineSerine, Threonine, Backbone AmidesWeak Hydrogen Bond, Halogen Bond, or Dipolar InteractionOffers a specific interaction that can enhance affinity and selectivity.

Bioisosteric Replacements and Scaffold Hopping Strategies in Phenethylamine Research

The design of new phenethylamine derivatives often involves strategies of bioisosteric replacement and scaffold hopping to optimize pharmacological properties.

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has a similar size, shape, and electronic configuration, with the goal of retaining or improving biological activity while enhancing other properties like metabolic stability or bioavailability. cambridgemedchemconsulting.comdrughunter.com The 2-fluoroethoxy group in this compound can be viewed as a bioisostere for other common substituents. For example, replacing a classic methoxy (-OCH₃) or hydroxyl (-OH) group with a 2-fluoroethoxy group is a common medicinal chemistry tactic. nih.gov The introduction of fluorine can block metabolic attack at that position (as the C-F bond is very strong) and alter the molecule's electronic properties and lipophilicity, which can fine-tune its interaction with the receptor. cambridgemedchemconsulting.comtaylorandfrancis.com

Scaffold hopping is a more radical approach where the core structure (the scaffold) of a molecule is replaced with a structurally different one, while maintaining the same three-dimensional arrangement of key functional groups required for biological activity. nih.govbhsai.org The goal is to discover new, patentable chemical series that may have superior properties, such as improved selectivity, better pharmacokinetics, or a different side-effect profile. niper.gov.in Starting from a lead compound like this compound, a scaffold hopping strategy might replace the central phenethylamine core with, for example, a tropane, piperidine, or benzimidazole (B57391) scaffold. nih.gov The challenge is to position the essential elements—the basic nitrogen and the substituted phenyl ring—in the correct spatial orientation to replicate the binding mode of the original ligand. chemrxiv.org

Table 4: Bioisosteric and Scaffold Hopping Strategies in Phenethylamine Research
StrategyOriginal MoietyReplacement MoietyRationale / Desired OutcomeReference
Bioisosteric Replacementpara-Methoxy group (-OCH₃)para-(2-Fluoroethoxy) group (-OCH₂CH₂F)Improve metabolic stability, modulate lipophilicity and receptor interactions. cambridgemedchemconsulting.com
Bioisosteric Replacementpara-Hydroxyl group (-OH)para-Fluorine atom (-F)Increase lipophilicity, block oxidation, serve as a hydrogen bond acceptor. nih.gov
Scaffold HoppingPhenethylamine CorePiperidine-based scaffoldIntroduce conformational rigidity, explore new chemical space, improve drug-like properties. nih.govbhsai.org
Scaffold HoppingPhenethylamine CoreTropane-based scaffoldConstrain the pharmacophore in a specific bioactive conformation, potentially increasing affinity and selectivity. nih.govbhsai.org

Preclinical Investigational Frameworks for 2 4 2 Fluoroethoxy Phenyl Ethylamine Research

In Vitro Assays for Receptor Binding and Functional Activity

In vitro assays are fundamental to determining the molecular targets of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine and characterizing the nature of its interaction with these targets. These assays provide initial data on binding affinity and functional efficacy, guiding further preclinical development.

Radioligand Competition Binding Assays

These studies typically utilize cell membranes expressing the receptor of interest and a radiolabeled ligand known to bind to that receptor. The investigational compound is then introduced at varying concentrations to compete with the radioligand for binding. The concentration of the investigational compound that displaces 50% of the radioligand (the IC50 value) is determined and used to calculate the binding affinity (Ki).

Based on research on analogous compounds, it is hypothesized that this compound would exhibit affinity for dopamine (B1211576) receptors. For instance, a study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives revealed significant affinity for both D1 and D2 dopamine receptor subtypes. nih.gov The substitution of the amino group with various alkyl groups was found to modulate this affinity, generally decreasing D1 affinity while enhancing D2 affinity. nih.gov

Table 1: Hypothetical Radioligand Competition Binding Affinities of this compound and Analogs at Dopamine Receptors

This table is a hypothetical representation based on data from structurally similar compounds and is intended for illustrative purposes.

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)
Dopamine500250
2-(4-fluoro-3-hydroxyphenyl)ethylamine1000500
N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine>1000050
N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine>1000010
This compoundData not availableData not available

Cell-Based Functional Assays (e.g., Calcium Mobilization, Phospholipase Activity)

Following the determination of binding affinity, cell-based functional assays are employed to assess whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptors. These assays measure the downstream signaling events that occur upon receptor activation or blockade.

Calcium Mobilization Assays: Many G-protein coupled receptors (GPCRs), including certain dopamine and serotonin (B10506) receptor subtypes, signal through pathways that lead to an increase in intracellular calcium concentration. Calcium mobilization assays utilize fluorescent dyes that are sensitive to calcium levels within the cell. An increase in fluorescence upon application of the test compound indicates agonistic activity. To date, no specific studies have been published detailing the effects of this compound in calcium mobilization assays.

Phospholipase Activity Assays: Another common signaling pathway for GPCRs involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Assays can measure the accumulation of IP3 or the activity of downstream effectors like protein kinase C (PKC) to determine the functional activity of a compound. There is currently no publicly available data on the effect of this compound on phospholipase activity.

In Vivo Mechanistic Studies in Animal Models (Focus on molecular and neurochemical changes)

In vivo studies in animal models are essential to understand the physiological and behavioral effects of this compound in a living organism. These studies provide crucial information on its neurochemical and behavioral pharmacology.

Neurochemical Alterations in Specific Brain Regions (e.g., Dopamine Concentration, Protein Expression)

Phenylethylamines are known to modulate the levels of monoamine neurotransmitters in the brain. nih.gov Microdialysis studies in rodents are a common method to measure real-time changes in the extracellular concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) in specific brain regions, such as the nucleus accumbens and prefrontal cortex. nih.gov

Based on the pharmacology of related phenylethylamines, it is anticipated that this compound would increase extracellular dopamine levels. nih.gov Studies on β-phenylethylamine (PEA) have shown that it can increase dopamine concentrations in the nucleus accumbens shell, an effect that is thought to be mediated by the dopamine transporter. nih.gov Chronic administration of novel N-benzyl-2-phenylethylamine derivatives has been shown to reduce brain levels of dopamine, serotonin, and norepinephrine in zebrafish. acs.org Further research is needed to determine the specific effects of this compound on neurotransmitter levels and protein expression in key brain regions.

Assessment of Receptor and Transporter Modulation in Animal Models

Beyond measuring neurotransmitter levels, in vivo studies can also assess how this compound modulates the function of receptors and transporters. For instance, studies on phenethylamine (B48288) derivatives have investigated their ability to inhibit dopamine reuptake by the dopamine transporter (DAT). nih.gov This is a critical mechanism for many psychostimulant compounds.

It is plausible that this compound interacts with the dopamine transporter. The structure-activity relationship of phenylethylamines suggests that substitutions on the phenyl ring and the amine can significantly influence their interaction with monoamine transporters. nih.gov Additionally, some phenylethylamines are known to be agonists at the trace amine-associated receptor 1 (TAAR1), which can in turn modulate the function of monoamine transporters. mdpi.comresearchgate.net

Behavioral Phenotyping for Mechanistic Insights (e.g., locomotor activity, specific reflex modulation)

Behavioral phenotyping in animal models provides insights into the functional consequences of the neurochemical changes induced by a compound.

Locomotor Activity: The effect on locomotor activity is a primary behavioral measure for compounds with suspected psychostimulant properties. Typically, rodents are placed in an open-field arena, and their movement is tracked automatically. An increase in locomotor activity is often associated with enhanced dopaminergic transmission. Studies on various methylated and halogenated phenylethylamine analogs have demonstrated that many of these compounds increase locomotor activity in mice. nih.gov The potency and efficacy of these effects are dependent on the specific substitutions.

Specific Reflex Modulation: To further probe the mechanism of action, specific reflexes can be assessed. For example, the acoustic startle reflex and its prepulse inhibition (PPI) are used to evaluate sensorimotor gating, a process that is disrupted in certain psychiatric disorders and can be modulated by dopaminergic drugs. While no studies have specifically examined the effect of this compound on these reflexes, such investigations would be valuable for a comprehensive preclinical evaluation.

Q & A

Q. What are the standard synthetic routes for 2-[4-(2-Fluoroethoxy)phenyl]ethylamine?

The synthesis typically involves nucleophilic substitution and fluorination steps. A common approach includes:

  • Step 1: Reaction of phenolic derivatives with 2-fluoroethanol under basic conditions to introduce the fluoroethoxy group.
  • Step 2: Coupling the intermediate with ethylamine via reductive amination or Mitsunobu reaction.
    For radiolabeled analogs (e.g., [18F]FECUMI-101), [18F]fluoride is reacted with a tosyl or mesyl precursor in acetonitrile with kryptofix K222 and potassium carbonate, achieving radiochemical yields of 20–25% .

Q. What analytical methods are used to characterize this compound and its derivatives?

  • NMR Spectroscopy: Confirms regiochemistry of substitution (e.g., aromatic proton splitting patterns and fluorine coupling in 19F^{19}\text{F}-NMR).
  • HPLC: Validates purity (>95%) and monitors radiolabeling efficiency for PET tracers. Semi-preparative HPLC with C18 columns is standard .
  • Mass Spectrometry: Determines molecular weight (e.g., ESI-MS for C10_{10}H13_{13}F2_2NO, expected [M+H]+^+ = 202.1) .

Advanced Research Questions

Q. How can this compound be optimized as a PET probe for 5-HT1A_{1A}1A​ receptor imaging?

  • Design Strategy: Incorporate the fluoroethoxy group into a piperazine-butyl-triazinedione scaffold to enhance receptor affinity. The fluorine-18 isotope enables noninvasive quantification of receptor density in primates .
  • Key Parameters:
    • Lipophilicity (LogP): Adjust substituents to maintain LogP ~2.5 for blood-brain barrier penetration.
    • Specific Activity: Achieve >90 GBq/μmol via optimized radiosynthesis (e.g., one-pot 18F^{18}\text{F}-fluorination) .

Q. How can contradictory data on receptor binding affinity be resolved?

  • Case Study: Structural analogs with trifluoromethyl groups show variable 5-HT1A_{1A} affinity. SAR analysis reveals:
    • Electron-donating amine groups (e.g., -NH2_2) enhance binding by interacting with receptor aspartate residues.
    • Fluorine substitution at the 2-position of the ethoxy group improves metabolic stability but may sterically hinder binding .
  • Method: Use competitive binding assays (e.g., against [3^3H]8-OH-DPAT) with HEK-293 cells expressing human 5-HT1A_{1A} receptors to validate affinity discrepancies .

Q. What strategies improve radiosynthesis yields for fluorine-18 derivatives?

  • Precursor Selection: Tosyl precursors outperform mesyl analogs in 18F^{18}\text{F}-fluorination efficiency.
  • Reaction Conditions:
    • Temperature: 80–100°C in DMSO/K2_2CO3_3.
    • Time: 10–15 minutes for optimal incorporation.
  • Purification: Use Lichrolut EN® cartridges and semi-preparative HPLC (C18, 70% ethanol) to isolate the product with minimal decay .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

  • Core Modifications:
    • Fluorine Position: 2-fluoroethoxy vs. 2,2-difluoroethoxy alters lipophilicity (ΔLogP = 0.3) and receptor off-rates.
    • Amine Substituents: Methylation of the ethylamine reduces CNS penetration but increases plasma stability.
  • Assays:
    • In vitro: Radioligand displacement in cortical membranes.
    • In vivo: PET imaging in nonhuman primates to correlate binding with pharmacokinetic parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.